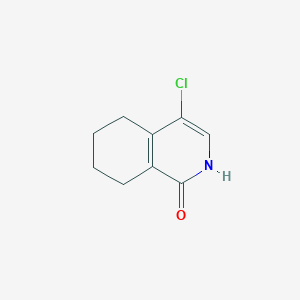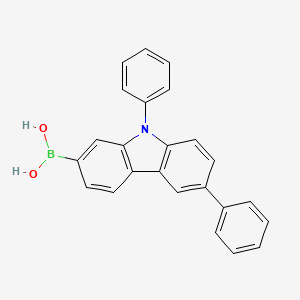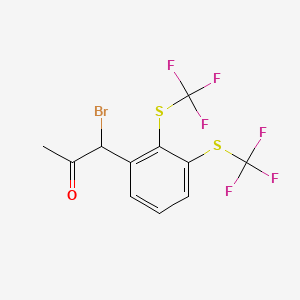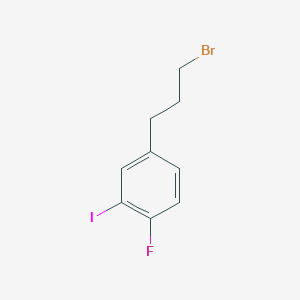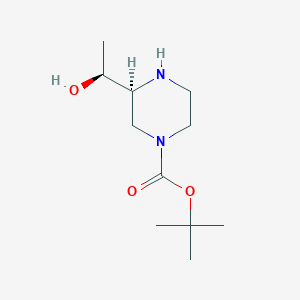
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the protected piperazine with mesyl chloride, followed by treatment with sodium cyanide, gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of microwave reactors and heterogeneous catalysis can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can modulate the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells. The compound’s binding to these channels can inhibit their function, leading to potential therapeutic effects in conditions like pain and epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple heterocyclic compound with similar structural features.
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.
N-Substituted Piperazines: Compounds with various substituents on the piperazine ring, exhibiting different biological activities.
Uniqueness
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)piperazine-1-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and drug development .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-13(6-5-12-9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
XOXBPNDQYPIGEC-IUCAKERBSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CN(CCN1)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C1CN(CCN1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)


